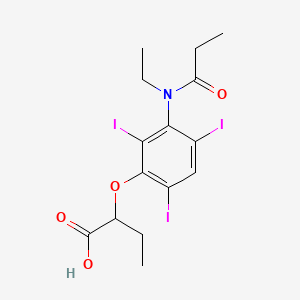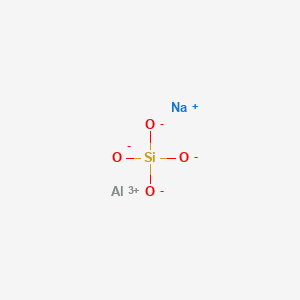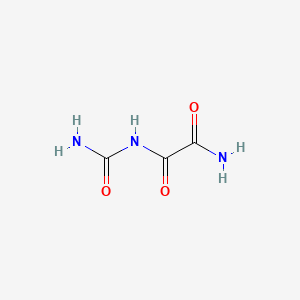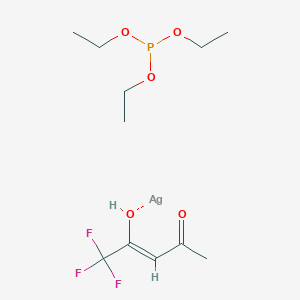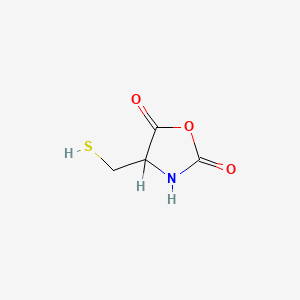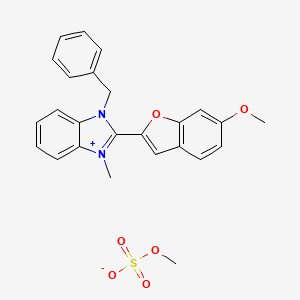![molecular formula C19H12N2O2 B13752306 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy- CAS No. 5504-69-8](/img/structure/B13752306.png)
7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disperse Yellow 71 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester, acetate, and nylon. Disperse dyes are characterized by their low water solubility and non-ionic nature, making them suitable for hydrophobic fibers. Disperse Yellow 71 is known for its vibrant yellow color and is widely used in the textile industry.
準備方法
Synthetic Routes and Reaction Conditions
Disperse Yellow 71 is typically synthesized through azo coupling reactions. The process involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of Disperse Yellow 71 involves large-scale azo coupling reactions. The process begins with the preparation of the diazonium salt from an aromatic amine, which is then coupled with a coupling component in the presence of dispersing agents. The resulting dye is then isolated, purified, and formulated into a fine powder for use in dyeing processes.
化学反応の分析
Types of Reactions
Disperse Yellow 71 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like halogens or sulfonating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the dye.
Reduction: Aromatic amines and other reduced products.
Substitution: Substituted aromatic compounds with different functional groups.
科学的研究の応用
Disperse Yellow 71 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying azo dye chemistry and reactions.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential use in drug delivery systems and diagnostic assays.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and coatings.
作用機序
The mechanism of action of Disperse Yellow 71 involves its interaction with hydrophobic fibers. The dye molecules are dispersed in water with the help of dispersing agents and then adsorbed onto the fiber surface. The dye molecules penetrate the fiber matrix and form van der Waals and dipole interactions with the polymer chains, resulting in the coloration of the fiber.
類似化合物との比較
Disperse Yellow 71 can be compared with other similar disperse dyes, such as:
Disperse Yellow 42: Another yellow disperse dye with similar applications but different chemical structure.
Disperse Yellow 26: Known for its use in dyeing polyester fibers.
Disperse Red 9: A red dye derived from anthraquinone, used for similar applications but with a different color profile.
Uniqueness
Disperse Yellow 71 is unique due to its specific shade of yellow and its excellent dyeing properties on synthetic fibers. Its chemical structure allows for strong interactions with hydrophobic fibers, resulting in vibrant and long-lasting colors.
特性
CAS番号 |
5504-69-8 |
|---|---|
分子式 |
C19H12N2O2 |
分子量 |
300.3 g/mol |
IUPAC名 |
6-methoxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one |
InChI |
InChI=1S/C19H12N2O2/c1-23-12-8-9-16-15(10-12)20-18-13-6-2-4-11-5-3-7-14(17(11)13)19(22)21(16)18/h2-10H,1H3 |
InChIキー |
LKXACQJIRVWIPL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N3C(=N2)C4=CC=CC5=C4C(=CC=C5)C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


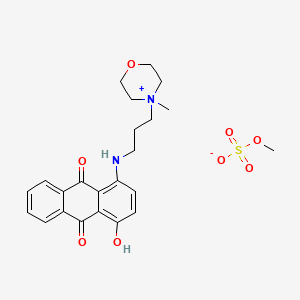
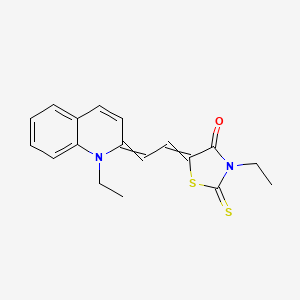
![[4-(acridin-9-ylamino)phenyl]carbamic acid](/img/structure/B13752231.png)
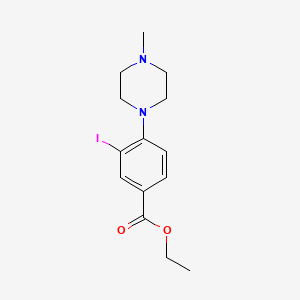
![1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine](/img/structure/B13752242.png)
